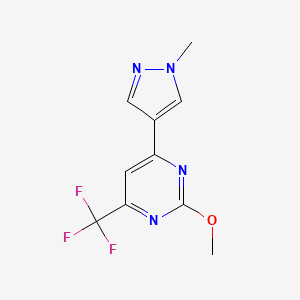

2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine

説明

2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with methoxy, methylpyrazolyl, and trifluoromethyl groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized via a condensation reaction between a suitable diketone and a guanidine derivative under acidic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Methoxylation: The methoxy group is typically introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.

Attachment of the Pyrazolyl Group: The pyrazolyl group can be attached via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow techniques to enhance efficiency.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the pyrimidine ring or the pyrazolyl group, potentially leading to hydrogenated derivatives.

Substitution: The methoxy and trifluoromethyl groups can be substituted under appropriate conditions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

Oxidation: Products may include 2-formyl-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine.

Reduction: Hydrogenated derivatives of the pyrimidine or pyrazolyl groups.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Anticancer Activity

Research has indicated that compounds similar to 2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine exhibit promising anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific pathways associated with tumor growth. The trifluoromethyl group is believed to enhance the compound's lipophilicity, potentially improving its bioavailability and efficacy against various cancer types .

Neurological Disorders

The compound has been evaluated for its potential as an allosteric modulator of neurotransmitter receptors, particularly the M4 muscarinic acetylcholine receptor. This receptor is implicated in several neurological disorders, including schizophrenia and Alzheimer's disease. By modulating this receptor, the compound could offer new avenues for treatment strategies aimed at improving cognitive function and managing symptoms associated with these conditions .

Pesticide Development

Due to its structural characteristics, this compound has potential applications in agrochemicals as a pesticide or herbicide. Compounds with similar structures have been noted for their effectiveness against various pests and diseases in crops, contributing to enhanced agricultural productivity. The trifluoromethyl group may also impart increased stability and effectiveness against environmental degradation .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multi-step chemical reactions that typically include the formation of the pyrimidine ring followed by substitution reactions to introduce the methoxy and pyrazole groups. Understanding the structure-activity relationship is crucial for optimizing the compound's efficacy and reducing potential side effects.

Key Synthetic Pathways

Common synthetic pathways involve:

- Formation of the pyrimidine core through condensation reactions.

- Introduction of the pyrazole moiety via cyclization methods.

- Functionalization at specific positions to enhance biological activity.

Antitumor Activity Study

In a recent study published in a peer-reviewed journal, researchers synthesized a series of pyrimidine derivatives, including this compound, and assessed their cytotoxic effects on human cancer cell lines. Results indicated significant inhibition of cell growth compared to control groups, suggesting that further development could lead to effective anticancer agents .

Neurological Modulation Study

Another study focused on the modulation of M4 muscarinic receptors using this compound demonstrated improved cognitive performance in animal models of Alzheimer's disease. The findings suggest that this compound could serve as a lead for developing new treatments aimed at enhancing cholinergic signaling in neurodegenerative conditions .

作用機序

The mechanism of action of 2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group often enhances the compound’s metabolic stability and bioavailability.

類似化合物との比較

Similar Compounds

2-methoxy-4-(1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine: Lacks the methyl group on the pyrazole ring.

2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine: Lacks the trifluoromethyl group.

4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine: Lacks the methoxy group.

Uniqueness

The presence of both the methoxy and trifluoromethyl groups in 2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in drug design and material science.

生物活性

2-Methoxy-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique chemical structure, which includes a pyrimidine core substituted with a methoxy group, a pyrazolyl moiety, and a trifluoromethyl group. This structural diversity contributes to its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, a related compound demonstrated efficacy against various phytopathogenic microorganisms, suggesting that this compound may possess similar properties .

Enzyme Inhibition

The mechanism of action for compounds like this compound often involves interaction with target proteins or enzymes through non-covalent bonding. The trifluoromethyl group enhances lipophilicity and can improve binding affinity to target sites, potentially leading to increased biological activity.

Case Study: DYRK1A Inhibition

Table: Summary of Biological Activities

| Activity | Compound | IC50/EC50 | Notes |

|---|---|---|---|

| Antimicrobial | Related pyrimidines | Varies | Effective against phytopathogens |

| Enzyme Inhibition | DYRK1A inhibitors | Nanomolar range | Significant anti-inflammatory effects |

| Antioxidant Properties | Pyrazole derivatives | Specific values not reported | Confirmed through ORAC assays |

特性

IUPAC Name |

2-methoxy-4-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3N4O/c1-17-5-6(4-14-17)7-3-8(10(11,12)13)16-9(15-7)18-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTPATIFHNQHYFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC(=NC(=N2)OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301160470 | |

| Record name | 2-Methoxy-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301160470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001519-12-5 | |

| Record name | 2-Methoxy-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001519-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301160470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。